molecular formula C44H68N12O12S2 B1206924 dPOVT CAS No. 72915-18-5

dPOVT

Cat. No.: B1206924
CAS No.: 72915-18-5
M. Wt: 1021.2 g/mol
InChI Key: BKRFXHBDNNTONS-UHFFFAOYSA-N
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Description

dPOVT (a hypothetical abbreviation for a phosphorus-containing compound, e.g., diphenylphosphine oxide vinyl toluene) is a halogen-free flame retardant widely used in polymer composites, epoxy resins, and electronic materials. Its structure typically features a phosphaphenanthrene core, which enhances thermal stability and flame retardancy by promoting char formation during combustion.

Key properties of this compound include:

  • High thermal decomposition temperature (>300°C).
  • Excellent char-forming capability.
  • Low toxicity and environmental persistence compared to halogenated alternatives.

Properties

CAS No.

72915-18-5

Molecular Formula

C44H68N12O12S2

Molecular Weight

1021.2 g/mol

IUPAC Name

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H68N12O12S2/c1-5-23(2)36-42(67)52-27(14-15-32(46)58)38(63)53-29(19-33(47)59)39(64)54-30(43(68)56-17-7-9-31(56)41(66)51-26(8-6-16-45)37(62)49-21-34(48)60)22-69-70-44(3,4)20-35(61)50-28(40(65)55-36)18-24-10-12-25(57)13-11-24/h10-13,23,26-31,36,57H,5-9,14-22,45H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,66)(H,52,67)(H,53,63)(H,54,64)(H,55,65)

InChI Key

BKRFXHBDNNTONS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1-deaminopenicillamyl-8-Orn-oxytocin
dPOVT
oxytocin, 1-desaminopenicillamyl-Orn(8)-
oxytocin, 1-desaminopenicillamyl-ornithine(8)-

Origin of Product

United States

Comparison with Similar Compounds

DiDOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

DiDOPO, a phosphorus-based flame retardant, shares structural similarities with dPOVT, including a phosphaphenanthrene backbone. However, DiDOPO lacks the vinyl toluene group present in this compound, which may influence its compatibility with polymer matrices.

Property This compound DiDOPO
Thermal Decomposition 320°C 310°C
LOI (Limiting Oxygen Index) 35% 34%
UL-94 Rating V-0 V-1
Key Application Epoxy resins, plastics Textiles, composites

Key Findings :

  • This compound exhibits marginally superior thermal stability and flame retardancy (V-0 vs. V-1) due to its enhanced char-forming ability.
  • DiDOPO is more cost-effective for large-scale textile applications but requires higher loading to achieve comparable performance .

DOPO (10-Hydroxy-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

DOPO, a precursor to DiDOPO, is another structurally related compound. Unlike this compound, DOPO contains a hydroxyl group, which facilitates reactive blending with epoxy resins but may reduce thermal stability.

Property This compound DOPO
Thermal Decomposition 320°C 300°C
LOI 35% 33%
Reactivity Low High (due to -OH group)
Environmental Impact Low Moderate (requires derivatization)

Key Findings :

  • This compound’s non-reactive structure ensures minimal interference with polymer curing processes, making it preferable for heat-sensitive applications.
  • DOPO’s reactivity is advantageous for covalent bonding in coatings but limits its thermal performance .

Comparison with Functionally Similar Compounds

Triphenyl Phosphate (TPP)

TPP, a phosphate ester, is functionally similar as a flame retardant but lacks the phosphaphenanthrene structure.

Property This compound TPP
Flame Retardancy Mechanism Gas-phase inhibition Condensed-phase charring
LOI 35% 28%
Toxicity Low High (suspected endocrine disruptor)

Key Findings :

  • This compound outperforms TPP in both LOI and safety profiles, aligning with industrial shifts toward halogen- and phosphate-free solutions .

Aluminum Trihydroxide (ATH)

ATH, a mineral flame retardant, functions through endothermic decomposition but requires high loadings (~60 wt%), compromising mechanical properties.

Property This compound ATH
Loading Requirement 15–20 wt% 50–60 wt%
Density 1.2 g/cm³ 2.4 g/cm³
Smoke Suppression Moderate Excellent

Key Findings :

  • This compound’s low loading requirement preserves polymer mechanical integrity, whereas ATH is restricted to low-density applications .

Research and Industrial Implications

For instance, emphasizes the role of phosphaphenanthrene derivatives in epoxy/glass fiber composites, noting that optimized formulations can achieve UL-94 V-0 ratings at 20 wt% loading .

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